molecular formula C8H14ClNOS B3078447 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride CAS No. 1051368-45-6

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride

Cat. No. B3078447
CAS RN: 1051368-45-6
M. Wt: 207.72 g/mol
InChI Key: JMHIWGKMLIWGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. TFP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Scientific Research Applications

Overview

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is a chemical compound that has been explored in various scientific studies for its potential applications. This review delves into the scientific research surrounding this compound, focusing on its diverse applications while excluding information related to drug use, dosage, and side effects.

Applications in Cancer Therapy

One of the notable applications of compounds structurally similar to 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is in cancer therapy. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, known as FTY720, has shown preclinical antitumor efficacy in several cancer models. The study highlights the potential of such compounds in activating specific receptors and mechanisms independent of their immunosuppressive properties, suggesting a promising avenue for cancer treatment research (Li Zhang et al., 2013).

Role in Food Science and Technology

In the food science domain, derivatives of propanediol, such as 3-Monochloro-1,2-propanediol (3-MCPD), are studied for their occurrence in food products and potential health implications. Research has critically reviewed the toxicological and mechanistic data on 3-MCPD, providing insights into its genotoxicity and the relevance of its carcinogenicity in humans, which is crucial for food safety and regulatory assessments (B. Lynch et al., 1998).

Environmental and Health Concerns

Emerging contaminants like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), sharing structural similarities with the compound of interest, have raised environmental and health concerns. Studies have documented the widespread presence of TDCPP in various environmental media and its potential health effects, emphasizing the need for further understanding of such compounds' behavior and risks (Chen Wang et al., 2020).

Antimicrobial Applications

The antimicrobial potential of compounds structurally related to 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride, such as chitosan, has been explored in various studies. Chitosan's unique chemical structure and biological properties make it a candidate for antimicrobial applications in food and pharmaceutical formulations, highlighting the broader scope of applications for compounds with similar functional groups (D. Raafat & H. Sahl, 2009).

properties

IUPAC Name

3-(thiophen-2-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c10-5-2-4-9-7-8-3-1-6-11-8;/h1,3,6,9-10H,2,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHIWGKMLIWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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